Product packaging for Bremelanotide Acetate(Cat. No.:CAS No. 1607799-13-2)

Bremelanotide Acetate

Cat. No.: B606364
CAS No.: 1607799-13-2
M. Wt: 1085.2 g/mol
InChI Key: MAYUSRUHXFWITM-GBRHMYBBSA-N
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Description

Historical Context of Melanocortin Receptor Agonists in Therapeutic Development

The foundation for Bremelanotide (B69708) Acetate (B1210297) research lies in the broader study of the melanocortin system, which consists of five G-protein coupled receptors (MC1R-MC5R), their endogenous peptide ligands derived from proopiomelanocortin (POMC), and endogenous antagonists. frontiersin.orgphysiology.org The melanocortin system is involved in a wide array of physiological processes, including skin pigmentation, steroidogenesis, inflammation, and energy homeostasis. physiology.orgnih.gov

The therapeutic potential of melanocortin receptor agonists began to be seriously explored following the discovery and cloning of the five melanocortin receptors between 1992 and 1994. nih.gov Initial interest in α-MSH analogues in the 1980s was for their potential as sunless tanning agents. wikipedia.orgresearchgate.net During this period, a synthetic analogue, Melanotan II, was developed. researchgate.net An unexpected finding during self-experimentation with Melanotan II was the induction of an eight-hour erection, which sparked interest in the role of melanocortin receptors in sexual function. wikipedia.org This discovery shifted the therapeutic focus and led to the development of derivatives with enhanced sexual effects. mensreproductivehealth.com

The identification that the melanocortin 4 receptor (MC4R) plays a role in sexual function in humans was a significant milestone that propelled the development of targeted therapies. nih.gov

Evolution of Bremelanotide Acetate Research within Sexual Function Studies

Bremelanotide, also known as PT-141, emerged from research on Melanotan II and was specifically designed to maximize effects on sexual function. mensreproductivehealth.comnih.govprospecbio.com Early research in the 2000s investigated Bremelanotide for both male erectile dysfunction (ED) and female sexual dysfunction (FSD). wikipedia.orgnih.gov

Initial clinical trials utilized an intranasal formulation of Bremelanotide. wikipedia.orgwomensmentalhealth.org However, these trials were halted in 2007 due to concerns about increases in blood pressure. wikipedia.orgwomensmentalhealth.org This led to the reformulation of the drug for subcutaneous administration, which showed only transient blood pressure elevations in subsequent trials. wikipedia.orgwomensmentalhealth.org

The focus of research then narrowed primarily to female sexual dysfunction, specifically hypoactive sexual desire disorder (HSDD) in premenopausal women. patsnap.comwikipedia.orgirispublishers.com This led to a series of Phase II and Phase III clinical trials, known as the RECONNECT studies, to evaluate the efficacy and safety of subcutaneously administered Bremelanotide. patsnap.comnih.gov These trials were pivotal in demonstrating a statistically significant improvement in sexual desire and a reduction in related distress for women treated with Bremelanotide compared to placebo. patsnap.comnih.govnih.gov

The successful outcomes of the RECONNECT studies led to the submission of a New Drug Application to the U.S. Food and Drug Administration (FDA), and Bremelanotide was subsequently approved in June 2019 for the treatment of acquired, generalized HSDD in premenopausal women. patsnap.comwikipedia.org

Current Academic Landscape and Significance of this compound Research

The approval of Bremelanotide marked a significant advancement in the treatment of female sexual dysfunction, offering a novel, non-hormonal, central nervous system-acting agent. irispublishers.compatsnap.com Current academic research continues to explore the nuances of its mechanism of action and its place in therapy.

The unique mechanism of Bremelanotide, which targets melanocortin receptors to modulate neural pathways involved in sexual desire, distinguishes it from other treatments for sexual dysfunction. cambridge.orggetheally.com For instance, it differs from flibanserin (B1672775), which acts on serotonin (B10506) receptors, and phosphodiesterase-5 (PDE5) inhibitors like sildenafil, which primarily affect blood flow. irispublishers.comcambridge.orglimitlessmale.com

Ongoing research is also investigating the potential of Bremelanotide in other therapeutic areas. For example, a Phase II study is evaluating its co-administration with tirzepatide for the treatment of obesity, leveraging its potential metabolic effects. patsnap.compatsnap.com There is also preliminary research into its role in diabetic kidney disease and social cognition. patsnap.com

The long-term safety and efficacy of Bremelanotide continue to be evaluated through open-label extension studies, which have so far supported its sustained benefit and consistent safety profile for chronic use in HSDD. patsnap.comnih.gov The future of Bremelanotide research looks promising, with potential applications beyond sexual dysfunction and opportunities for combination therapies. patsnap.compatsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H72N14O12 B606364 Bremelanotide Acetate CAS No. 1607799-13-2

Properties

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H68N14O10.C2H4O2/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYUSRUHXFWITM-GBRHMYBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N14O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027730
Record name Bremelanotide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1085.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607799-13-2
Record name Bremelanotide acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607799132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bremelanotide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREMELANOTIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV2WI7495P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Bremelanotide Acetate

Melanocortin Receptor System: A Comprehensive Overview

The melanocortin system is a crucial signaling network in vertebrates, composed of melanocortin peptides, five distinct G protein-coupled receptors (GPCRs), and endogenous antagonists. nih.govphysiology.org This system is involved in a wide array of physiological functions, including pigmentation, energy homeostasis, sexual function, and inflammation. nih.govnih.gov

Endogenous Ligands and Their Physiological Roles

The primary endogenous ligands for melanocortin receptors are derived from the precursor protein pro-opiomelanocortin (POMC). nih.gov Tissue-specific processing of POMC yields several active peptides, including α-, β-, and γ-melanocyte-stimulating hormones (MSH) and adrenocorticotropic hormone (ACTH). nih.gov These peptides exhibit varying affinities for the different melanocortin receptor subtypes. nih.gov

The melanocortin system also includes two endogenous antagonists: agouti signaling protein (ASIP) and agouti-related protein (AgRP). nih.gov ASIP is primarily involved in regulating pigmentation by antagonizing MC1R, while AgRP is a potent antagonist of MC3R and MC4R in the brain, playing a significant role in appetite stimulation. nih.govphysiology.org

The physiological roles of melanocortins are diverse. nih.gov They are well-established regulators of energy homeostasis, with MC3R and MC4R in the central nervous system being key players in controlling food intake and energy expenditure. nih.govmdpi.com Other functions include regulation of sexual behavior, immune modulation, and exocrine gland secretion. nih.govpatsnap.com

Melanocortin Receptor Subtypes (MC1R, MC3R, MC4R, MC5R, MC2R)

Five distinct melanocortin receptor subtypes have been identified, designated MC1R through MC5R. nih.gov These receptors belong to the Class A family of GPCRs and share a 7-transmembrane domain structure. guidetopharmacology.orgcreative-biolabs.com Despite their structural similarities, they exhibit distinct tissue distribution, ligand selectivity, and physiological functions. creative-biolabs.com

MC1R: Primarily expressed in melanocytes, MC1R is the key receptor for regulating skin and hair pigmentation. physiology.orgpatsnap.com It also has a role in mediating the anti-inflammatory effects of melanocortins. nih.gov

MC2R: Known as the ACTH receptor, MC2R is almost exclusively found in the adrenal cortex and is essential for mediating the effects of ACTH on steroidogenesis. nih.govmdpi.com

MC3R: This receptor is expressed in various areas of the central nervous system and some peripheral tissues. nih.gov It is involved in the regulation of energy homeostasis, and studies suggest it plays a complementary role to MC4R in weight control. mdpi.comnih.gov

MC4R: Predominantly expressed in the central nervous system, MC4R is a critical regulator of both food intake and sexual function. nih.gov Neurons expressing MC4R are found in many areas of the CNS. drugs.com

MC5R: This receptor has a broad distribution, including expression in the brain and peripheral tissues like exocrine glands. mdpi.comcreative-biolabs.com It is implicated in the regulation of sebaceous gland secretion. oup.com

The expression of melanocortin receptors within the central nervous system is critical to their function in regulating energy balance and sexual behavior. MC3R and MC4R are the predominant subtypes found in the brain and spinal cord. physiology.org Their expression patterns are both overlapping and distinct in brain regions associated with appetite and metabolic control. frontiersin.org Specifically, MC4R is the most prevalent MCR subtype in the CNS. oup.com Neurons expressing MC4R are located in numerous areas of the central nervous system, including the hypothalamus and brainstem, which are key for integrating signals related to energy status. physiology.orgfda.gov The expression of MC3R is also found in the hypothalamus and is involved in energy homeostasis. drugbank.com

While all melanocortin receptors, except MC2R, can be activated by MSH peptides, they exhibit functional divergence based on their tissue expression and downstream signaling pathways. bioscientifica.com For instance, MC1R's primary role is in pigmentation, whereas MC4R is central to appetite and sexual function. nih.gov

There is also functional overlap among the receptor subtypes. Both MC3R and MC4R are involved in energy homeostasis. mdpi.com They are both expressed in the hypothalamus and can be antagonized by AgRP. physiology.orgdrugbank.com However, there are differences in their ligand affinities; for example, γ-MSH has a higher affinity for MC3R than for MC4R. nih.gov This suggests that while they share some functions, they also have distinct roles in the fine-tuning of physiological processes. The co-expression of multiple MC receptor types in some tissues raises the possibility of heterodimerization, which could further contribute to the complexity of melanocortin signaling. nih.gov

Receptor Expression Profiles in Neural Tissues

Bremelanotide (B69708) Acetate (B1210297) as a Melanocortin Receptor Agonist

Bremelanotide is a synthetic analog of α-MSH and functions as a non-selective agonist at several melanocortin receptors. fda.govpatsnap.com Its primary mechanism of action is through the activation of these receptors, particularly MC3R and MC4R, in the central nervous system. patsnap.comclinisciences.com This activation is believed to modulate neural pathways that influence sexual desire and arousal. patsnap.com

Receptor Binding Affinity and Selectivity Profiles

Bremelanotide demonstrates agonist activity at multiple melanocortin receptors, with a specific order of potency. It binds to MC1R, MC4R, MC3R, and MC5R, but has minimal interaction with MC2R. drugs.comfda.gov The affinity for these receptors is a key determinant of its pharmacological effects. While it is considered a non-selective agonist, its effects on sexual function are primarily attributed to its action on MC3R and MC4R. nih.govguidetopharmacology.org

Table 1: Receptor Binding Affinity of Bremelanotide Acetate

Receptor SubtypeRelative Binding Affinity/PotencyPrimary Function of Receptor
MC1R HighPigmentation, Anti-inflammatory effects nih.govpatsnap.com
MC4R HighEnergy homeostasis, Sexual function nih.gov
MC3R ModerateEnergy homeostasis nih.govmdpi.com
MC5R LowerExocrine gland function oup.com
MC2R Minimal/NoneSteroidogenesis nih.govmdpi.com

This table provides a qualitative summary of bremelanotide's binding affinity. The order of potency is generally cited as MC1R > MC4R > MC3R > MC5R > MC2R. drugs.comfda.govdrugbank.com

Agonist Activity and Signal Transduction Mechanisms

This compound is a synthetic peptide analogue of the endogenous neuropeptide alpha-melanocyte-stimulating hormone (α-MSH). researchgate.netselleckchem.com It functions as a non-selective agonist at melanocortin receptors (MCRs), which are a family of G-protein coupled receptors (GPCRs). cambridge.orgfda.govcore.ac.uk Its agonist activity varies across the different MCR subtypes, with a binding potency order of MC1R, MC4R, MC3R, MC5R, and MC2R. fda.govdrugbank.com The therapeutic effects related to sexual function are primarily attributed to its action on the melanocortin-4 receptor (MC4R). cambridge.orgnih.govpatsnap.com

G-Protein Coupling and Downstream Signaling Pathways

As a GPCR agonist, bremelanotide initiates intracellular signaling by binding to MCRs. cambridge.orgscispace.com This binding event triggers a conformational change in the receptor, leading to the activation of an associated G-protein, specifically the Gs alpha subunit (Gαs). nih.govnih.gov The activated Gαs protein then stimulates the enzyme adenylyl cyclase. nih.govnih.gov

This activation sets off a cascade of downstream signaling events. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.gov The elevated levels of intracellular cAMP function as a crucial second messenger, which in turn activates Protein Kinase A (PKA). nih.govnih.gov The PKA-mediated phosphorylation of various intracellular proteins ultimately orchestrates the physiological responses attributed to bremelanotide. nih.gov In neurons, this signaling cascade can lead to increased excitability and the release of neurotransmitters. cambridge.org

Intracellular Second Messenger Modulation

The core of bremelanotide's signal transduction is its ability to modulate intracellular second messengers. ki.se The primary second messenger affected is cyclic adenosine monophosphate (cAMP). nih.govnih.gov Research has demonstrated that bremelanotide induces the accumulation of cAMP in cells engineered to express human MC4R. sigmaaldrich.com This increase in cAMP is the direct result of the G-protein-mediated activation of adenylyl cyclase. nih.govgoogle.com The subsequent activation of PKA by cAMP leads to the phosphorylation of downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which can alter gene expression and cellular function. nih.gov This modulation of the cAMP pathway is fundamental to the neuropharmacological effects of the compound.

Neuropharmacological Mechanisms of this compound Action

The effects of bremelanotide on sexual desire are mediated through its actions within the central nervous system (CNS). patsnap.combiosynth.com The compound is capable of crossing the blood-brain barrier to interact with specific neural circuits. patsnap.comsigmaaldrich.com

Central Nervous System Distribution and Receptor Localization

Melanocortin receptors, particularly MC3R and MC4R, are widely distributed throughout the CNS, with significant expression in areas that regulate energy homeostasis, appetite, and sexual function. drugbank.comnih.govnih.gov Neurons expressing MC4R are found in numerous regions of the brain, but for the context of sexual behavior, their localization within the hypothalamus is of paramount importance. cambridge.orgfda.gov

The hypothalamus contains several nuclei where MC3R and MC4R are expressed, playing a critical role in mediating sexual behavior. cambridge.orgdrugbank.comnih.gov Key areas include the arcuate nucleus, the paraventricular nucleus, and the medial preoptic area. nih.gov Animal studies have shown that peripheral administration of bremelanotide activates neurons in the hypothalamus and other limbic regions of the brain that are involved in sexual function. researchgate.netselleckchem.comnewdrugapprovals.org The activation of melanocortin receptors in these hypothalamic circuits is believed to be a key mechanism through which bremelanotide influences sexual desire and arousal. cambridge.org

The medial preoptic area (mPOA) of the hypothalamus shows predominant expression of MC4R and is a critical hub for modulating female sexual function. cambridge.orgnih.govdroracle.ai Research indicates that the mPOA is a primary site of action for bremelanotide. researchgate.netselleckchem.com Preclinical studies in female rats have shown that direct administration of bremelanotide into the mPOA selectively increases appetitive sexual behaviors. researchgate.net The proposed mechanism suggests that bremelanotide activates presynaptic MC4Rs on neurons within the mPOA. cambridge.orgnih.gov This activation enhances neuronal excitability and stimulates the release of the neurotransmitter dopamine (B1211576) in the mPOA. researchgate.netcambridge.orgpatsnap.com Dopamine is an excitatory neurotransmitter known to play a significant role in the motivational and reward-seeking aspects of sexual behavior. cambridge.orgnih.govnih.gov

Interactive Data Tables

Table 1: this compound Receptor Specificity This table outlines the agonist activity of bremelanotide at various melanocortin receptor subtypes.

Target Receptor Pharmacological Action Organism
Melanocortin Receptor 1 (MC1R) Agonist Humans
Melanocortin Receptor 4 (MC4R) Agonist Humans
Melanocortin Receptor 3 (MC3R) Agonist Humans
Melanocortin Receptor 5 (MC5R) Agonist Humans
Melanocortin Receptor 2 (MC2R) Agonist Humans

Data sourced from DrugBank and the Vyleesi FDA label. fda.govdrugbank.com

Table 2: Signal Transduction Pathway of this compound This table details the key steps in the signaling cascade initiated by bremelanotide.

Step Component Function
1. Binding Bremelanotide binds to Melanocortin Receptor (e.g., MC4R) Initiates the signaling process
2. G-Protein Activation Gs-protein is activated Transduces the signal from the receptor to the effector enzyme
3. Enzyme Activation Adenylyl Cyclase is stimulated Catalyzes the formation of the second messenger
4. Second Messenger Production Cyclic AMP (cAMP) levels increase Activates downstream protein kinases
5. Kinase Activation Protein Kinase A (PKA) is activated Phosphorylates target proteins to elicit a cellular response

Data synthesized from multiple sources on GPCR signaling. nih.govnih.gov

Hypothalamic Nuclei and Their Role in Sexual Behavior

Neurotransmitter Modulation

This compound, a synthetic analogue of the neuropeptide alpha-melanocyte-stimulating hormone (α-MSH), exerts its pro-sexual effects by modulating complex neural circuits in the central nervous system. nih.govresearchgate.net Its mechanism is not one of direct vascular action but rather the fine-tuning of key neurotransmitter systems that govern sexual desire and arousal. patsnap.compatsnap.com As a melanocortin receptor agonist, bremelanotide binds primarily to melanocortin 4 receptor (MC4R) and melanocortin 3 receptor (MC3R), which are expressed in various regions of the brain, including the hypothalamus. patsnap.comdrugbank.comnih.gov This interaction triggers a cascade of downstream signaling that alters the balance of neurochemicals involved in the excitatory and inhibitory pathways of sexual response. nih.govcambridge.org

Dopaminergic System Enhancement

A primary mechanism through which bremelanotide is believed to enhance sexual desire is its influence on the dopaminergic system. patsnap.com Dopamine is a critical neurotransmitter in the brain's reward and motivation pathways, and its release in specific brain regions is strongly associated with sexual excitement. patsnap.commensreproductivehealth.com Preclinical studies in animal models have demonstrated that the administration of bremelanotide leads to an increased release of dopamine in the medial preoptic area (mPOA) of the hypothalamus, a key region for integrating sensory information and regulating sexual behavior. drugbank.comcambridge.orggoogle.com

This enhancement is thought to occur via the activation of presynaptic MC4Rs located on neurons in the mPOA, which in turn stimulates dopamine release. cambridge.org This targeted increase in dopaminergic activity is believed to amplify sexual motivation and the processing of sexual cues. researchgate.netgoogle.com It is important to note that receptor binding studies indicate bremelanotide does not have a significant affinity for dopamine receptors or the dopamine transporter itself, suggesting its effect is indirect, mediated through the melanocortin system's modulation of dopaminergic neurons. fda.gov

Serotonergic Pathway Modulation

The serotonergic system plays a complex, and often inhibitory, role in sexual function. patsnap.com High levels of serotonin (B10506) can suppress sexual desire and arousal. patsnap.com Evidence suggests that bremelanotide modulates serotonergic pathways, contributing to a more favorable environment for sexual response. patsnap.com While the precise interactions are still being elucidated, the mechanism appears to involve balancing the inhibitory effects of serotonin. patsnap.com By modulating serotonin levels, bremelanotide may help to counteract the neurotransmitter's inhibitory influence on sexual desire. patsnap.com

This is distinct from other pharmacological agents that directly target serotonin receptors. cambridge.org Studies on melanocortin agonists have shown they can activate serotonergic systems; for instance, the MC4R agonist MT-II has been observed to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus. mdpi.com However, similar to its interaction with the dopaminergic system, bremelanotide does not bind directly to serotonin receptors, indicating an indirect modulatory role. fda.gov

Noradrenergic System Influence

Norepinephrine (B1679862) is a key neurotransmitter in the body's "fight or flight" response and is also integral to arousal, vigilance, and the facilitation of excitatory sexual responses. nih.govup.ac.za The central noradrenergic system is generally associated with cortical activation and increased cerebral responsiveness to stimuli. up.ac.za Research into melanocortins suggests that agonists like bremelanotide can influence this system. mdpi.com

Peripherally administered melanocortin peptides have been shown to activate the noradrenergic system. mdpi.com For example, subchronic administration of ACTH4-10, a melanocortin fragment, was found to increase the activity of tyrosine hydroxylase—a key enzyme in norepinephrine synthesis—in the locus coeruleus, the principal site of noradrenergic neurons in the brain. mdpi.com This suggests that bremelanotide may enhance sexual response partly by promoting noradrenergic activity, thereby increasing arousal and the brain's responsiveness to sexual cues.

GABAergic System Interactions

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its role in sexual function is generally inhibitory, contributing to sexual satiety and reduced arousal. In the context of bremelanotide's pharmacology, direct interactions with the GABAergic system appear to be minimal. Receptor binding studies have found that bremelanotide has no significant affinity for GABA receptors. fda.gov This suggests that bremelanotide's mechanism of action does not involve direct binding to or blocking of GABAergic pathways.

Modulation of Excitatory and Inhibitory Neural Pathways in Sexual Response

Female sexual response is governed by a delicate balance between excitatory and inhibitory signals within the central nervous system. nih.gov Key neurotransmitters such as dopamine and norepinephrine are central to the excitatory pathways, while serotonin and GABA are often involved in inhibitory processes. cambridge.org Hypoactive sexual desire disorder (HSDD) is hypothesized to result from an imbalance in these systems, characterized by either decreased excitation, increased inhibition, or both. cambridge.org

Bremelanotide appears to function primarily by amplifying the brain's excitatory pathways that are crucial for sexual response. nih.govcambridge.org By activating melanocortin receptors, particularly MC4R, bremelanotide enhances the activity of neural circuits associated with appetitive sexual behaviors. nih.gov Preclinical studies have shown that bremelanotide administration induces the expression of Fos protein—a marker of neuronal activation—in several brain regions linked to sexual excitation. These areas include the medial preoptic area (mPOA), nucleus accumbens (NAcc), ventral tegmental area (VTA), and basolateral amygdala. cambridge.org The activation of these regions by bremelanotide mirrors the brain's natural response to sexual incentive cues, suggesting the compound effectively "primes" the neural pathways for sexual arousal. cambridge.org

The compound's dual modulation of the dopaminergic (enhancing an excitatory signal) and serotonergic (counteracting an inhibitory signal) systems provides a more balanced approach to restoring sexual desire. patsnap.com This contrasts with therapies that may only target a single pathway.

Summary of this compound's Effects on Neurotransmitter Systems
Neurotransmitter SystemEffect of this compoundKey Brain Regions InvolvedPrimary Outcome
DopaminergicEnhances dopamine release (indirectly) patsnap.comcambridge.orggoogle.comMedial Preoptic Area (mPOA) drugbank.comcambridge.orgIncreased sexual desire and motivation mensreproductivehealth.com
SerotonergicModulates/counteracts inhibitory effects patsnap.comDorsal Raphe Nucleus mdpi.comReduced inhibition of sexual desire patsnap.com
NoradrenergicActivates system (inferred from melanocortin action) mdpi.comLocus Coeruleus mdpi.comIncreased arousal and responsiveness up.ac.za
GABAergicNo significant direct interaction or receptor affinity fda.govN/AN/A

Preclinical Research on Bremelanotide Acetate: Animal Models and Neurobehavioral Studies

In Vitro Studies on Cellular Receptor Activation

Bremelanotide (B69708) is a cyclic heptapeptide (B1575542) lactam analogue of α-MSH that functions as a non-selective agonist at melanocortin receptors. researchgate.netnewdrugapprovals.orgnewdrugapprovals.orgnih.gov Its pharmacological activity is primarily mediated through the activation of several receptor subtypes, with melanocortin receptor 4 (MC4R) and melanocortin receptor 3 (MC3R) being the most significant targets for its effects on sexual function. nih.govclinisciences.compatsnap.com

The MC4R is expressed prominently in various regions of the central nervous system, including the medial preoptic area (mPOA) of the hypothalamus, a critical hub for the regulation of sexual behaviors in both males and females of various species. nih.govresearchgate.netnih.govmdpi.com In vitro and subsequent in vivo studies suggest that bremelanotide's activation of presynaptic MC4Rs on neurons within the mPOA leads to an increased release of the neurotransmitter dopamine (B1211576). cambridge.orgresearchgate.netnih.gov This dopaminergic activity is a key component of the excitatory pathways that govern sexual desire and motivation. cambridge.orgnih.gov While MC4R is the most relevant target for its therapeutic effects on sexual desire, bremelanotide also demonstrates binding activity at other melanocortin receptors, such as MC1R. patsnap.commdpi.com

Table 1: Bremelanotide Acetate (B1210297) Receptor Profile

Receptor Target Action Implicated Role in Sexual Function
Melanocortin Receptor 4 (MC4R) Agonist Primary mediator of increased sexual desire and motivation via the central nervous system. cambridge.orgresearchgate.netnih.gov
Melanocortin Receptor 3 (MC3R) Agonist Also involved in melanocortin-regulated pathways, contributes to the compound's overall effect. newdrugapprovals.orgnewdrugapprovals.orgclinisciences.com
Melanocortin Receptor 1 (MC1R) Agonist Binding occurs, but MC4R activation is considered most relevant for effects on sexual desire. newdrugapprovals.orgnewdrugapprovals.orgpatsnap.commdpi.com

Animal Models for Assessing Sexual Function and Desire

To investigate the neurobiological underpinnings of sexual behavior, researchers utilize animal models that allow for the differentiation between motivational and performance aspects of sexuality. cambridge.org The most common models for studying female sexual function employ ovariectomized female rats that are hormonally primed with estradiol (B170435) and progesterone (B1679170) to induce sexual receptivity. nih.govcambridge.org This methodology provides a controlled system to assess two distinct categories of sexual behavior: appetitive (proceptive) behaviors, which reflect sexual desire and motivation, and consummatory (receptive) behaviors, which relate to the physical act of mating. nih.govcambridge.org

Appetitive, or proceptive, behaviors in female rats are considered analogous to sexual desire and motivation in humans. cambridge.orgpsu.edu These behaviors indicate the female's willingness and eagerness to engage in sexual activity. nih.gov Preclinical studies with bremelanotide have shown a pronounced and selective impact on these measures. nih.govresearchgate.netgoogle.com

Rodent Models of Appetitive Sexual Behaviors

Solicitation Behaviors

Solicitations are a key measure of sexual motivation in female rats, where the female approaches the male and then quickly runs away to entice pursuit. cambridge.org Research has consistently demonstrated that bremelanotide dramatically and selectively increases the frequency of solicitation behaviors. nih.govresearchgate.netpsu.edumedchemexpress.cn This effect is robustly observed following both peripheral (subcutaneous) administration and direct microinfusions into the central nervous system, specifically the lateral ventricles or the medial preoptic area (mPOA). nih.govgenxlongevity.co.za The highly selective nature of this effect underscores the compound's specific action on neural pathways of desire rather than causing a general increase in motor activity. medchemexpress.cn

Hops and Darts

Hops and darts are another form of proceptive behavior where the female displays short, jerky movements and ear wiggling to attract the male. researchgate.netcambridge.org Studies have noted that direct infusion of bremelanotide into the mPOA can increase these appetitive behaviors. researchgate.net However, other key research focusing on systemic administration has highlighted that the compound's primary effect is on solicitations, with less or no significant impact on hops and darts, further emphasizing the specificity of its pharmacological action. nih.govmedchemexpress.cn

Pacing Behavior

Pacing behavior is a model where the female rat can control the timing and frequency of sexual contact with a male, often in a chamber with separate compartments. nih.gov This behavior is interpreted as a measure of the female's control over the mating sequence. Multiple studies have concluded that bremelanotide does not alter pacing behavior. nih.govresearchgate.netmedchemexpress.cngenxlongevity.co.za This finding suggests that while bremelanotide enhances the motivation to seek out sexual interaction (solicitation), it does not affect the strategic, paced pattern of copulation.

Consummatory behaviors relate to the physical act of mating. In female rats, the primary consummatory behavior is lordosis, a reflexive posture where the female arches her back to allow for mounting by the male. nih.govcambridge.org Preclinical studies consistently show that bremelanotide does not significantly affect the lordosis reflex, either in frequency or intensity. nih.govresearchgate.netmedchemexpress.cngenxlongevity.co.za This distinction is critical, as it indicates that bremelanotide's mechanism is centered on enhancing sexual desire (appetitive behaviors) rather than altering physical receptivity or sexual reflexes (consummatory behaviors).

Table 2: Summary of Bremelanotide Acetate Effects on Sexual Behaviors in Rodent Models

Behavioral Category Specific Behavior Observed Effect of this compound
Appetitive (Proceptive) Solicitations Dramatically and selectively increased. nih.govresearchgate.netpsu.edumedchemexpress.cn
Appetitive (Proceptive) Hops and Darts Reported to increase with direct mPOA infusion; less or no effect with systemic administration in some studies. nih.govresearchgate.netmedchemexpress.cn
Appetitive (Proceptive) Pacing Behavior No significant change. nih.govresearchgate.netmedchemexpress.cngenxlongevity.co.za
Consummatory (Receptive) Lordosis No significant change. nih.govresearchgate.netmedchemexpress.cngenxlongevity.co.za

Rodent Models of Consummatory Sexual Behaviors

Lordosis Response Assessment

In preclinical studies using ovariectomized, hormone-primed female rats, the administration of bremelanotide did not significantly alter consummatory sexual behaviors, such as the lordosis response. nih.govcambridge.orgnih.gov Lordosis, the reflexive posture adopted by receptive female rodents to enable copulation, was largely unaffected by either peripheral (subcutaneous) administration or direct central infusions of the compound. cambridge.orgnih.gov Instead, research revealed that bremelanotide dramatically and selectively increased appetitive (proceptive) sexual behaviors, such as solicitations, hops, and darts. nih.govcambridge.org This distinction is critical, as it suggests that bremelanotide's primary effect is on sexual motivation and desire rather than on the physical capacity to mate. nih.govnih.gov The selective facilitation of solicitation behaviors, which are considered an analogue of sexual desire in female rats, without altering lordosis, points to a specific neurobehavioral mechanism of action. nih.govresearchgate.net

Evaluation in Male Sexual Dysfunction Models (Historical Context)

The investigation into bremelanotide for sexual dysfunction has its roots in the development of its parent compound, Melanotan II. particlepeptides.com Melanotan II, originally tested as a sunless tanning agent, produced spontaneous erections as an unexpected side effect in male test subjects. particlepeptides.com This observation sparked interest in the erectogenic properties of melanocortin agonists. nih.govresearchgate.net

Bremelanotide (formerly PT-141) was subsequently developed and evaluated in male animal models for erectile dysfunction. particlepeptides.comresearchgate.net Studies in male rats demonstrated that systemic administration of bremelanotide reliably induced penile erections. nih.govresearchgate.net This erectogenic effect is attributed to its action on melanocortin receptors in the central nervous system, particularly the hypothalamus, distinguishing its mechanism from vascular-acting agents. nih.govresearchgate.net Early preclinical trials showed that bremelanotide was a potent initiator of erections in male rats, an effect that could be blocked by the central administration of a melanocortin receptor antagonist, confirming its central mechanism of action. researchgate.net

Neuroanatomical Mapping of this compound Effects in the Central Nervous System

To identify the specific brain regions mediating the pro-sexual effects of bremelanotide, researchers have employed several neuroanatomical techniques, including direct infusion studies, analysis of neural activation markers, and microdialysis. nih.gov

Direct Infusion Studies in Specific Brain Regions

Direct microinfusion studies have been pivotal in pinpointing the neuroanatomical locus of bremelanotide's effects. When bremelanotide was infused directly into the medial preoptic area (mPOA) of the hypothalamus in hormone-primed female rats, it produced a significant increase in appetitive sexual behaviors, such as solicitations. researchgate.netcambridge.orgnih.gov The mPOA is a critical brain region known for its role in mediating appetitive sexual behaviors in both males and females of various species. cambridge.orgnih.gov

Conversely, infusions of bremelanotide into the ventromedial hypothalamus (VMH) did not elicit the same increase in solicitations. cambridge.orgnih.gov This anatomical specificity demonstrates that bremelanotide's effects on sexual desire are not generalized across the hypothalamus but are tied to specific neural circuits originating in the mPOA. cambridge.org

Activation of Molecular Markers of Neural Activity

The expression of the immediate-early gene product, Fos, is widely used as a marker for neuronal activation following a specific stimulus. nih.govgoogle.com Preclinical studies have shown that subcutaneous administration of bremelanotide induces Fos immunoreactivity in a network of brain regions associated with sexual function and motivation. nih.govgoogle.com

Following systemic administration in rats, increased Fos expression was observed in several key hypothalamic and limbic structures. google.com Notably, significant activation was seen in the medial preoptic area (mPOA), paraventricular nucleus (PVN), nucleus accumbens, and ventral tegmental area. cambridge.orgnih.govnih.gov The activation of these specific brain regions, which are known to be involved in sexual incentive motivation, provides a neuroanatomical map that aligns with the behavioral effects of the compound, suggesting it acts as a neurochemical prime for sexual desire. cambridge.org

Microdialysis Studies for Neurotransmitter Release

Microdialysis studies have provided direct evidence of the neurochemical changes induced by bremelanotide in specific brain regions. These studies suggest that bremelanotide's mechanism of action involves the modulation of key neurotransmitter systems, particularly dopamine. cambridge.orgbiorxiv.org Animal studies indicate that bremelanotide may exert its effects by activating presynaptic melanocortin 4 receptors (MC4R) on neurons within the medial preoptic area (mPOA), leading to an increased release of dopamine. cambridge.orgnih.gov

In female rats, peripheral (subcutaneous) administration of bremelanotide was shown to significantly increase the extracellular concentration of dopamine in the mPOA. cambridge.orggoogle.com This effect was anatomically specific, as similar increases were not observed in other brain regions like the nucleus accumbens or the ventromedial hypothalamus at the same doses. cambridge.org Since dopamine is an excitatory neurotransmitter critically involved in motivation and reward, its release in the mPOA is considered a primary mechanism by which bremelanotide enhances sexual desire. cambridge.orgnih.gov

Preclinical Efficacy and Dose-Response Relationships

Preclinical studies have established a clear dose-response relationship for the effects of bremelanotide on sexual behavior in animal models.

In female rats, subcutaneous administration of bremelanotide was shown to increase proceptive behaviors in a dose-dependent manner.

In male rat models, bremelanotide demonstrated a dose-dependent effect on erectile function. Intracerebroventricular administration showed a clear relationship between the dose and the number of penile erections observed. researchgate.net

Furthermore, microdialysis data illustrates the neurochemical efficacy of a specific dose. A subcutaneous dose of 200 µg/kg in female rats was sufficient to produce a significant increase in dopamine release within the medial preoptic area, peaking at approximately 140% of the baseline level. cambridge.org

Clinical Development of Bremelanotide Acetate: Trials and Outcomes

Phase 1 Clinical Trials: Early Safety and Tolerability Assessments

Phase 1 trials are the first step in human testing and are primarily designed to assess the safety, tolerability, and pharmacokinetic properties of a new drug candidate. patsnap.com For bremelanotide (B69708) acetate (B1210297), these early studies were crucial in establishing a foundational understanding of its behavior in the human body.

Evaluation of Adverse Event Profiles

A key objective of Phase 1 trials was to identify the most common adverse events associated with bremelanotide acetate. patsnap.com Early studies in healthy volunteers identified nausea, flushing, and headache as the most frequently reported adverse events. nih.govpatsnap.com For instance, one Phase 1 study specifically evaluated the incidence of nausea, which was found to be the most common adverse event. patsnap.com Another Phase 1 trial involving co-administration with ethanol (B145695) found that the combination was generally well-tolerated, with no significant increase in the incidence of adverse events compared to bremelanotide or ethanol alone. nih.govnih.gov

Pharmacokinetic Profiling in Healthy Volunteers

Pharmacokinetic studies in Phase 1 trials aimed to understand how the body absorbs, distributes, metabolizes, and excretes this compound. Following subcutaneous administration, the drug is rapidly absorbed, reaching peak plasma concentrations in about one hour. patsnap.comdrugbank.com The absolute bioavailability after a subcutaneous dose is approximately 100%. medscape.com The volume of distribution is about 25 liters, and it is 21% bound to plasma proteins. drugbank.commedscape.com The primary metabolic pathway involves the hydrolysis of the amide bond of the cyclic peptide. medscape.com The elimination half-life of bremelanotide is approximately 2.7 hours, with about 64.8% of a dose excreted in the urine and 22.8% in the feces. drugbank.com

A Phase 1 study also explored an intranasal formulation of bremelanotide, comparing its pharmacokinetic profile to the subcutaneous route. patsnap.com

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Time to Peak Plasma Concentration (Tmax)~1.0 hour
Absolute Bioavailability (subcutaneous)~100%
Volume of Distribution (Vd)25.0 ± 5.8 L
Plasma Protein Binding21%
Elimination Half-life2.7 hours (range: 1.9-4.0 hours)
Mean Clearance6.5 ± 1.0 L/hr
Data sourced from multiple pharmacokinetic studies. drugbank.com

Phase 2 Clinical Trials: Dose-Finding and Exploratory Efficacy

Following the initial safety assessments in Phase 1, Phase 2 trials were designed to determine the optimal dose, further evaluate safety, and explore the efficacy of this compound in the target population. patsnap.com

Study Designs and Methodologies

Phase 2 trials for this compound were typically randomized, double-blind, placebo-controlled studies. patsnap.com One significant Phase 2b trial enrolled premenopausal women with hypoactive sexual desire disorder (HSDD) and/or female sexual arousal disorder (FSAD). nih.govpalatin.com Participants self-administered different doses of subcutaneous bremelanotide or a placebo as needed for up to 12 weeks. nih.gov The study included a single-blind placebo run-in period to establish a baseline and minimize the placebo effect. nih.gov

Identification of Optimal Efficacy-Tolerability Balance

A crucial outcome of the Phase 2 program was the identification of the 1.75 mg subcutaneous dose as providing the best balance between efficacy and tolerability. patsnap.comnih.gov This dose demonstrated statistically significant improvements in efficacy endpoints compared to placebo while maintaining an acceptable safety profile. nih.govnih.gov Data from a dose-finding study showed that while various doses of bremelanotide resulted in clinical improvements, the 1.75 mg dose achieved statistical significance for key endpoints. palatin.com

Assessment of Patient-Reported Outcomes

Patient-reported outcomes (PROs) were a central component of the Phase 2 efficacy evaluation. Validated questionnaires were used to measure changes in sexual desire, arousal, and distress related to sexual dysfunction. palatin.comclinicaltrials.gov

In a Phase 2b trial, women treated with bremelanotide reported a statistically significant increase in the number of satisfying sexual events compared to those on placebo. palatin.com Specifically, the mean number of satisfying sexual events increased from a baseline of 1.6 to 2.4 for those taking bremelanotide (1.25 mg and 1.75 mg doses pooled), a 50% increase, compared to an increase from 1.7 to 1.9 (a 12% increase) for the placebo group. palatin.com Furthermore, responder analyses from this trial, which defined a clinically important improvement, showed that at the 1.75 mg dose, a statistically significant number of women experienced meaningful benefits across seven different endpoints compared to placebo. nih.gov

Table 2: Key Patient-Reported Outcome Measures in Phase 2 Trials

Outcome MeasureDescription
Female Sexual Function Index (FSFI)A self-report questionnaire measuring various domains of female sexual function, including desire and arousal. clinicaltrials.gov
Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO)Assesses distress related to low sexual desire. nih.gov
Satisfying Sexual Events (SSEs)A count of sexual events that the participant deems satisfying. palatin.com
Global Assessment Questionnaire (GAQ)Evaluates the overall satisfaction with the treatment. clinicaltrials.gov

Phase 3 Pivotal Clinical Trials (RECONNECT Studies)

The clinical development of this compound for the treatment of Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women was significantly advanced by two pivotal Phase 3 trials, collectively known as the RECONNECT studies (Studies 301 and 302). patsnap.com These trials were designed to rigorously evaluate the efficacy and safety of the compound. patsnap.comnih.gov The name "RECONNECT" was chosen based on feedback from patient interviews, where women expressed a desire to reconnect with the sexuality they had lost due to HSDD. nih.gov

Study Design: Randomized, Double-Blind, Placebo-Controlled, Multicenter Frameworks

The RECONNECT studies were two identically designed, randomized, double-blind, placebo-controlled, and multicenter trials. nih.govnih.gov This robust framework is considered the gold standard in clinical research, minimizing bias and ensuring the reliability of the findings. The trials enrolled premenopausal women diagnosed with acquired, generalized HSDD. nih.govnih.gov

Participants were randomized in a 1:1 ratio to receive either this compound (1.75 mg) or a placebo, administered subcutaneously via an auto-injector on an as-needed basis before sexual activity over a 24-week treatment period. patsnap.comnih.gov The studies included a 4-week screening period and a 4-week at-home, single-blind placebo period to establish a baseline and mitigate the placebo effect often seen in trials with subjective endpoints. nih.govoup.com A total of 1,267 women were randomized across both studies, with the majority being white (85.6%) and from U.S. sites (96.6%), with a mean age of 39 years. nih.govnih.gov

Primary Efficacy Endpoints and Validated Measurement Instruments

The trials utilized two co-primary efficacy endpoints to assess the change from baseline to the end of the study. nih.govnih.gov These endpoints were measured using validated patient-reported outcome (PRO) instruments.

Female Sexual Function Index–Desire Domain (FSFI-D) Score Change

The first co-primary endpoint was the change in the desire domain score of the Female Sexual Function Index (FSFI-D). nih.govnih.gov The FSFI is a widely used 19-item questionnaire that assesses various domains of female sexual function, with the desire domain specifically measuring the frequency and level of sexual desire. tandfonline.comneiglobal.com An increase in the FSFI-D score, which ranges from 1.2 to 6.0, indicates an improvement in sexual desire. vyleesipro.comclinicaltrials.gov

In both studies, women treated with this compound showed a statistically significant increase in their FSFI-D scores compared to those who received a placebo. nih.govmdpi.com In the integrated analysis of both studies, the mean change from baseline was significantly greater in the bremelanotide group. nih.gov

Female Sexual Distress Scale–Desire/Arousal/Orgasm (FSDS-DAO) Item 13 Score Change

The second co-primary endpoint focused on the reduction of distress related to low sexual desire, as measured by the change in the score of Item 13 of the Female Sexual Distress Scale–Desire/Arousal/Orgasm (FSDS-DAO). nih.govnih.gov Item 13 specifically asks how bothered a woman has been by her low sexual desire. tandfonline.comclinicaltrials.gov The FSDS-DAO is a validated 15-item scale, and a decrease in the score for Item 13 (which ranges from 0 for "never" to 4 for "always") signifies a reduction in distress. vyleesipro.comclinicaltrials.gov

The RECONNECT studies demonstrated that this compound led to a statistically significant reduction in distress scores compared to placebo. nih.govmdpi.com The mean change from baseline in the FSDS-DAO Item 13 score was significantly lower in the bremelanotide-treated groups across both trials. nih.gov

Secondary Efficacy Endpoints and Other Outcome Measures

In addition to the primary endpoints, the RECONNECT studies assessed several secondary efficacy endpoints to provide a more comprehensive understanding of the treatment's effects. oup.com These included:

Female Sexual Function Index (FSFI) Total Score: Changes in the total score of the FSFI, which encompasses domains of desire, arousal, lubrication, orgasm, and satisfaction. oup.comoup.com

Satisfying Sexual Events (SSEs): The change in the number of satisfying sexual events was also evaluated. oup.commdpi.com However, there were no statistically significant differences between the bremelanotide and placebo groups for this endpoint. vyleesipro.com

Self-Assessment of Benefit: A general assessment questionnaire was used where patients rated the degree to which they benefited from the study drug. oup.comoup.com

For many of these secondary measures, such as the FSFI total score and FSDS-DAO total score, this compound demonstrated statistically significant improvements compared to placebo. oup.com

Response Rates and Responder Analyses

To determine the clinical meaningfulness of the observed changes, responder analyses were conducted. cmshsf.com A "responder" was defined based on predefined criteria, such as achieving a certain threshold of improvement in the primary endpoints or a positive self-assessment of benefit. oup.comoup.com

One key responder analysis was based on the General Assessment Questionnaire question 3 (GAQ Q3), which asked patients to rate the degree of benefit from the study drug. nih.govoup.com Responders were defined as those with a score of 5 or higher on a 7-point scale. oup.com In both studies, the responder rates were significantly higher in the bremelanotide groups (58.3% in Study 301 and 58.2% in Study 302) compared to the placebo groups (36.1% and 35.4%, respectively). nih.govmdpi.com

Minimal clinically important differences (MCID) were also calculated to further support the clinical relevance of the findings. oup.com The MCID analyses, which were anchored to the patients' self-assessed benefit, indicated that the statistically significant improvements observed with this compound were also clinically meaningful to women with HSDD. oup.com These responder analyses demonstrated a clear and positive effect of the drug. cmshsf.com

Compound Names Mentioned

Compound Name
This compound
Placebo

Data Tables

Table 1: Change from Baseline in Co-Primary Efficacy Endpoints (Integrated Data)

EndpointBremelanotide (Mean Change)Placebo (Mean Change)Treatment DifferenceP-value
FSFI-D Score0.35-0.35<0.001
FSDS-DAO Item 13 Score-0.33--0.33<0.001

Source: Integrated data from the RECONNECT studies. nih.gov

Table 2: Responder Rates Based on General Assessment Questionnaire (GAQ Q3)

StudyBremelanotide Responder RatePlacebo Responder RateP-value
Study 30158.3%36.1%<0.001
Study 30258.2%35.4%<0.001

Source: RECONNECT studies data. nih.govmdpi.com

Effect Size Determination and Clinical Meaningfulness

The clinical development of this compound placed significant emphasis on demonstrating not only statistically significant improvements but also clinically meaningful benefits for premenopausal women with hypoactive sexual desire disorder (HSDD). The evaluation of treatment effect size was a crucial component of this assessment. Effect size quantifies the magnitude of a treatment's impact, where a value of 0.2 is considered small, 0.5 medium, and 0.8 large. nih.gov

In the pivotal Phase 3 RECONNECT trials, the effect size of as-needed bremelanotide for enhancing sexual desire ranged from 0.49 to 0.61. nih.govnih.gov For reducing the distress associated with low desire, the effect size was between 0.60 and 0.62. nih.govnih.gov When compared to placebo, the effect sizes were 0.29–0.43 for desire and 0.26–0.32 for distress. nih.govnih.gov In the integrated dataset from both studies, the effect size of bremelanotide relative to placebo was 0.39 for improving sexual desire and 0.27 for reducing related distress. nih.gov

These two large, identically designed, randomized, phase 3 trials successfully met their co-primary efficacy endpoints. nih.gov Women treated with bremelanotide showed statistically significant increases in sexual desire as measured by the Female Sexual Function Index-desire domain (FSFI-D) and significant reductions in distress measured by the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) item 13, compared to placebo. nih.govnih.gov These changes were observed as early as week four and were sustained throughout the study. nih.gov The demonstration of clinically meaningful benefits was further supported by a significantly greater number of responders in the bremelanotide group, aligning with FDA guidance. nih.gov

Table 1: Effect Sizes in Phase 3 RECONNECT Trials A summary of the calculated effect sizes for bremelanotide in improving sexual desire and reducing related distress.

EndpointBremelanotide (Alone)Bremelanotide (Relative to Placebo)
Improving Sexual Desire0.49 - 0.610.29 - 0.43
Reducing Related Distress0.60 - 0.620.26 - 0.32

Subgroup Analyses and Demographic Considerations

The RECONNECT studies (Study 301 and Study 302) enrolled 1,267 premenopausal women, of whom 1,202 were included in the efficacy (modified intent-to-treat) population. nih.gov The participants had a mean age of 39 years, and the majority were white (85.6%) and from sites within the United States (96.6%). nih.govresearchgate.net

Prespecified exploratory subgroup analyses of the integrated data from these Phase 3 trials were conducted to assess efficacy across different patient characteristics. nih.gov The results demonstrated that bremelanotide was efficacious across all analyzed age and weight quartiles. nih.gov Furthermore, its effectiveness was consistent regardless of the participants' baseline scores on the Female Sexual Function Index (FSFI) total score, the FSFI-desire domain (FSFI-D), and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) total score. nih.gov These findings suggest that bremelanotide is beneficial for a wide range of premenopausal women diagnosed with HSDD. nih.gov

However, it is important to note the demographic composition of the study population. nih.gov As the majority of participants were white and non-Hispanic, further clinical data are needed to more definitively establish the efficacy and safety of bremelanotide in other racial and ethnic populations. nih.gov

Table 2: Baseline Demographics of RECONNECT Study Population Key demographic characteristics of participants in the pivotal Phase 3 trials.

CharacteristicValue
Mean Age39 years
Race: White85.6%
Location: U.S. Sites96.6%

Open-Label Extension Studies: Long-Term Efficacy and Safety Data

To evaluate the long-term effects of bremelanotide, women who completed the 24-week core phase of the RECONNECT trials were eligible to enroll in a 52-week open-label extension study. nih.gov Of the 856 patients who completed the core studies, 684 chose to participate in this long-term phase. nih.gov This extension provided crucial data on the durability of efficacy and the consistency of the safety profile over an extended treatment period. patsnap.com

Sustained Improvements in Sexual Desire and Distress

The open-label extension studies confirmed that the benefits of bremelanotide on sexual desire and related distress are sustained over the long term. nih.govpatsnap.com Participants who had received bremelanotide during the core studies continued to show improvements in both desire and distress throughout the 52-week extension. nih.gov

For patients who received bremelanotide in both the core study and the extension (bremelanotide→bremelanotide group), the change from baseline to the end of the open-label extension in the FSFI-desire domain score ranged from 1.25 to 1.30. nih.gov Similarly, these patients experienced continued reductions in distress, with the change in the FSDS-DAO item 13 score ranging from -1.4 to -1.7. nih.gov

Notably, participants who were initially on placebo during the core phase and then switched to bremelanotide in the extension (placebo→bremelanotide group) experienced treatment benefits that mirrored those seen in the original bremelanotide group. nih.gov For this group, the change in the FSFI-desire score from baseline was between 0.70 and 0.77, and the change in the FSDS-DAO item 13 score was -0.9 by the end of the extension period. nih.gov An interesting finding was that reductions in psychological distress appeared to lag slightly behind the improvements in sexual desire. nih.gov

Table 3: Change in Efficacy Endpoints at 52 Weeks (Open-Label Extension) Mean change from baseline to the end of the 52-week open-label extension study for key efficacy measures.

Treatment GroupChange in FSFI-Desire Domain ScoreChange in FSDS-DAO Item 13 Score
Bremelanotide → Bremelanotide1.25 to 1.30-1.4 to -1.7
Placebo → Bremelanotide0.70 to 0.77-0.9

Consistency of Adverse Event Profiles over Extended Periods

A critical outcome of the 52-week open-label extension was the confirmation of the long-term safety profile of bremelanotide. nih.gov Importantly, no new safety signals were identified in patients receiving treatment for up to 76 weeks (combining the core and extension phases). nih.govnih.gov The profile of adverse events observed during the extended period remained consistent with that seen in the shorter, 24-week core studies. patsnap.com

The most common treatment-emergent adverse events considered related to bremelanotide during the open-label extension were nausea (40.4%), flushing (20.6%), and headache (12.0%). nih.gov Most of these events were mild or moderate in severity and transient. nih.gov

An expected observation was that patients switching from placebo to bremelanotide experienced a higher incidence of adverse events compared to those who continued on bremelanotide (78.8% vs. 63.4%, respectively). nih.gov This higher rate in the newly-exposed group was consistent with the incidence observed in the bremelanotide group during the initial core phase, indicating a predictable tolerability profile upon initiation of therapy. nih.gov

Table 4: Common Treatment-Emergent Adverse Events in the 52-Week Open-Label Extension Incidence of the most common adverse events considered related to study drug across both extension studies.

Adverse EventIncidence (%)
Nausea40.4%
Flushing20.6%
Headache12.0%

Safety Profile of Bremelanotide Acetate: Academic Perspectives

Comprehensive Analysis of Treatment-Emergent Adverse Events (TEAEs)

A treatment-emergent adverse event (TEAE) is defined as an undesirable event that is not present before medical treatment or one that worsens in intensity or frequency after treatment has begun. eupati.eu In the clinical development program for bremelanotide (B69708), which included 3,500 subjects across 43 completed studies, a range of TEAEs were reported. nih.gov

Incidence and Severity of Common Adverse Events

The most frequently reported TEAEs associated with bremelanotide are nausea, flushing, and headache. nih.govnih.gov In integrated data from phase 3 double-blind studies involving 1,247 participants, the incidence of these events was significantly higher in the bremelanotide group compared to the placebo group. nih.gov Specifically, nausea was reported by 40.0% of patients receiving bremelanotide versus 1.3% on placebo, flushing by 20.3% versus 0.3%, and headache by 11.3% versus 1.9%. nih.govnih.gov Injection site reactions were also more common with bremelanotide (5.4% vs. 0.5%). nih.gov

The majority of these adverse events were described as mild to moderate in intensity and were transient in nature. nih.govpatsnap.com For instance, nausea typically occurred within 30 minutes of administration and lasted for a median duration of 2.4 hours. wikipedia.org While most side effects were mild (31%) or moderate (40%), some severe events were reported. fda.gov In a long-term open-label extension study, nausea was the only severe TEAE considered related to the study drug that was experienced by more than one participant in both study groups. nih.gov

Table 1: Incidence of Common Treatment-Emergent Adverse Events in Phase 3 Trials

Adverse Event Bremelanotide Group (%) Placebo Group (%)
Nausea 40.0 1.3
Flushing 20.3 0.3
Headache 11.3 1.9
Injection Site Reactions 5.4 0.5

Data sourced from integrated phase 3 double-blind studies (N=1247). nih.gov

Reasons for Study Discontinuation Related to Adverse Events

Adverse events were a primary reason for discontinuation from clinical trials. In the pooled phase 3 placebo-controlled trials, the discontinuation rate due to adverse reactions was 18% for patients treated with bremelanotide, compared to 2% for those on placebo. fda.gov Nausea was the most common reason for discontinuing the drug, accounting for 8% of discontinuations in the bremelanotide group. nih.govfda.gov Other adverse events leading to discontinuation included headache (2%), vomiting (1%), and flushing (1%). fda.gov

In the 52-week open-label extension of the RECONNECT studies, adverse events led to discontinuation in 23.4% of participants in one study and 18.7% in another. nih.gov For patients who continued on bremelanotide from the core study, the discontinuation rates due to adverse events were 18.5% and 10.8% in the two studies, respectively. nih.gov

Cardiovascular Safety Profile

The cardiovascular safety of bremelanotide has been a key area of investigation due to its mechanism of action as a melanocortin receptor agonist, which can affect blood pressure. nih.govnih.gov

Transient Blood Pressure Increases and Heart Rate Decreases

Clinical studies have consistently shown that bremelanotide can cause small, transient increases in blood pressure accompanied by a corresponding decrease in heart rate. nih.govnih.govdrugs.com These effects typically peak between 2 to 4 hours after administration and usually return to baseline levels within 12 hours. fda.govdrugs.com In clinical trials, maximal increases of up to 6 mmHg in systolic blood pressure (SBP) and 3 mmHg in diastolic blood pressure (DBP) were observed. fda.gov The corresponding reduction in heart rate was up to 5 beats per minute. fda.gov Importantly, no additive effects on blood pressure or heart rate were seen with repeated daily dosing for up to 16 days. fda.govdrugs.com

Ambulatory Blood Pressure Monitoring Findings

Ambulatory blood pressure monitoring (ABPM) has been utilized to provide a more comprehensive assessment of bremelanotide's effects on blood pressure over a 24-hour period. nih.govnih.govclevelandclinic.org An ABPM study involving 127 premenopausal women who received daily doses of bremelanotide for 8 days showed a mean increase of 1.9 mmHg in daytime SBP and 1.7 mmHg in daytime DBP. fda.govdrugs.com The peak effect was a mean increase of 2.8 mmHg in SBP occurring between 4 and 8 hours post-dose, and a 2.7 mmHg increase in DBP between 0 and 4 hours post-dose. fda.govdrugs.com These transient blood pressure elevations were accompanied by a mean decrease in heart rate of 0.5 beats per minute. fda.govdrugs.com By 12 to 24 hours post-dose, blood pressure values were similar to pre-dose levels. fda.govdrugs.com

Another randomized, double-blind, placebo-controlled trial with 397 premenopausal women found similar small, transient increases in ambulatory SBP and DBP. nih.govnih.gov For the 1.75 mg dose, the increase in SBP was around 3.1 to 3.2 mmHg in the 0 to 4-hour post-dose interval, with peak increases typically lasting less than 15 minutes. nih.govnih.gov This was accompanied by a reduction in heart rate of approximately 4.6 to 4.7 beats per minute. nih.govnih.gov

Table 2: Ambulatory Blood Pressure Monitoring Findings (Mean Change)

Parameter Mean Increase (mmHg) Peak Effect Time Post-Dose
Daytime Systolic Blood Pressure (SBP) 1.9 4-8 hours
Daytime Diastolic Blood Pressure (DBP) 1.7 0-4 hours

Data from an 8-day study with daily dosing. fda.govdrugs.com

Cardiovascular Risk Assessment in Specific Populations

Due to its effects on blood pressure, bremelanotide is contraindicated in patients with uncontrolled hypertension or known cardiovascular disease. wikipedia.orgdrugs.commayoclinic.org For the general population of premenopausal women, who are typically at low cardiovascular risk, the transient blood pressure increases observed with up to 8 doses per month are not expected to significantly increase the risk of cardiovascular disease. fda.gov However, caution is advised for patients at a higher risk for cardiovascular disease, and their blood pressure should be well-controlled during treatment. nih.govmayoclinic.org

Studies have not been conducted in elderly or pediatric populations to establish safety and efficacy. mayoclinic.org Similarly, in patients with severe renal or hepatic impairment, the use of bremelanotide should be approached with caution due to potential for increased systemic exposure and a higher incidence and severity of adverse effects. drugs.com

Pigmentation Changes: Understanding Melanocortin Receptor 1 (MC1R) Activation

Bremelanotide acetate's influence on pigmentation is a direct consequence of its mechanism of action as a melanocortin receptor agonist. Specifically, its activation of the Melanocortin Receptor 1 (MC1R), which is expressed on melanocytes, leads to increased melanin (B1238610) production. fda.govnih.gov This can result in changes to skin and gum coloration.

Incidence and Nature of Focal Hyperpigmentation

Clinical trials have documented the occurrence of focal hyperpigmentation, which can manifest on the face, gums, and breasts. drugs.comfda.gov In phase 3 placebo-controlled studies, where patients received up to eight doses of bremelanotide per month, focal hyperpigmentation was reported in 1% of participants, compared to none in the placebo group. fda.gov This effect was noted to be more common in individuals with darker skin. fda.govmedscape.com While resolution of this hyperpigmentation was observed in some patients after discontinuing the drug, it was not confirmed in all cases. fda.gov

Relationship to Dosing Frequency and Duration

The risk of developing focal hyperpigmentation is associated with the frequency of bremelanotide administration. drugs.comwikipedia.org While infrequent use (up to 8 doses per month) is associated with a low incidence, more frequent, daily dosing has been shown to significantly increase this risk. nih.govnih.gov In one study, daily administration for 8 days resulted in focal hyperpigmentation in 38% of patients, with an additional 14% developing new pigmentary changes after another 8 consecutive days of dosing. fda.gov For this reason, administering more than eight doses per month is not recommended. nih.govdrugs.com

Hepatic Safety and Serum Enzyme Elevations

The impact of bremelanotide acetate (B1210297) on liver function has been evaluated in clinical studies. During pre-registration trials, mild elevations in serum enzymes were observed in a small number of patients receiving bremelanotide; however, the incidence was comparable to that seen in the placebo group. nih.govnih.gov

Drug-Drug Interactions and Pharmacokinetic Considerations

This compound has the potential to interact with other medications due to its effect on gastric motility. By slowing the movement of substances through the stomach, it can reduce the rate and extent of absorption of some orally administered drugs. wikipedia.orgnih.gov

Interactions with Naltrexone (B1662487) and Indomethacin (B1671933)

Clinical pharmacology studies have shown that co-administration of bremelanotide can significantly decrease the systemic exposure of orally administered naltrexone and indomethacin. fda.govnih.gov For naltrexone, the peak plasma concentration (Cmax) and total systemic exposure (AUC) were reduced by approximately 60% and 40%, respectively. drugs.com In the case of indomethacin, the Cmax and AUC were decreased by about 35% and 20%, respectively. drugs.com Consequently, concomitant use with oral naltrexone intended for alcohol or opioid addiction treatment should be avoided. drugs.com Caution is also advised when a rapid onset of action is desired for oral medications like indomethacin. medscape.comdrugs.com

Concomitant DrugEffect on CmaxEffect on AUC
Naltrexone~60% Decrease~40% Decrease
Indomethacin~35% Decrease~20% Decrease

Absence of Clinically Significant Interactions with Ethanol (B145695)

Studies have been conducted to assess the interaction between bremelanotide and ethanol. These investigations have found no clinically significant pharmacokinetic interactions between the two substances. nih.govnih.gov While the incidence of flushing was higher with the combination compared to ethanol alone, it was similar to bremelanotide alone. fda.gov Similarly, the incidence of headache was higher with the combination than with bremelanotide alone but comparable to ethanol alone. fda.gov The occurrence of other adverse reactions and abnormal orthostatic blood pressure reductions was similar across treatment groups. fda.gov

Impact on Absorption of Concomitant Oral Medications

This compound has the potential to alter the absorption of medications administered orally at the same time. fda.govwikipedia.org The primary mechanism for this interaction is a slowing of gastric emptying, which can consequently reduce both the rate and the total amount of absorption for co-administered oral drugs. fda.govwikipedia.orgnih.govdrugs.com This effect on gastric motility is a key consideration in clinical practice, particularly for oral medications that require a rapid onset of action or those whose effectiveness is dependent on maintaining specific threshold concentrations in the bloodstream. medscape.comdrugs.com

Clinical pharmacology studies have been conducted to quantify the impact of bremelanotide on the pharmacokinetics of various oral medications. fda.govdrugs.com While most drugs tested did not show clinically significant changes in absorption, notable interactions were identified with indomethacin and naltrexone. fda.govnih.govnih.gov

The interaction with orally administered naltrexone is particularly significant. drugs.comdrugs.com Co-administration of this compound can lead to a substantial decrease in the systemic exposure of naltrexone, which could result in therapeutic failure. drugs.comnih.gov For this reason, the concurrent use of bremelanotide with oral naltrexone products intended for treating alcohol or opioid addiction is not recommended. medscape.comdrugs.com Similarly, the reduced absorption of indomethacin, a nonsteroidal anti-inflammatory drug, suggests that bremelanotide should be avoided when a rapid onset of pain relief is desired. drugs.comdrugs.com

Detailed findings from drug-drug interaction studies are summarized in the table below.

Table 1: Pharmacokinetic Interactions with this compound

Co-administered Oral DrugChange in Peak Plasma Concentration (Cmax)Change in Systemic Exposure (AUC)
Naltrexone~60% Decrease drugs.comdrugs.com~40% Decrease drugs.comdrugs.com
Indomethacin~35% Decrease drugs.comdrugs.com~20% Decrease drugs.comdrugs.comdrugs.com

Conversely, clinical studies have shown that this compound does not have a clinically relevant effect on the absorption of several other oral medications. drugs.com

Table 2: Drugs with No Clinically Relevant Absorption Changes When Co-administered with this compound

Drug CategoryCompound Name
Cardiovascular AgentsAmlodipine, Furosemide, Hydrochlorothiazide, Lisinopril, Losartan, Metoprolol
AntidepressantsBupropion (B1668061), Sertraline, Venlafaxine
Oral ContraceptivesEthinyl estradiol (B170435), Norethindrone
OtherCelecoxib, Metformin, Phentermine, Pseudoephedrine

Source: drugs.comdrugs.com

Therapeutic Applications and Investigational Uses of Bremelanotide Acetate

Primary Indication: Hypoactive Sexual Desire Disorder (HSDD) in Premenopausal Women

Bremelanotide (B69708) acetate (B1210297) is approved for the treatment of acquired, generalized HSDD in premenopausal women. patsnap.commayoclinic.org HSDD is characterized by a persistent or recurrent deficiency or absence of sexual fantasies and desire for sexual activity that causes marked distress or interpersonal difficulty. patsnap.comnih.gov The condition is not attributable to a co-existing medical or psychiatric condition, issues within the relationship, or the effects of a medication or other substance. nih.govmedlineplus.gov

Pathophysiological Underpinnings of HSDD and Melanocortin System Involvement

The pathophysiology of HSDD is complex and believed to involve an imbalance between excitatory and inhibitory neurochemical pathways in the brain that regulate sexual response. mdpi.compsychiatryonline.org Key neurotransmitters and hormones involved in sexual excitation include dopamine (B1211576), norepinephrine (B1679862), estrogen, and testosterone, while serotonin (B10506), prolactin, and opioids are generally inhibitory. psychiatryonline.orgpsychiatrist.com

The melanocortin system, a network of nerves in the brain, is thought to play a crucial role in modulating sexual behavior. hra.nhs.uk Bremelanotide acetate is a melanocortin receptor agonist, primarily acting on the melanocortin 4 receptor (MC4R). patsnap.comcambridge.org The activation of MC4R is believed to trigger excitatory brain pathways. tandfonline.com In females, bremelanotide is thought to act on presynaptic MC4Rs, stimulating the release of dopamine in key brain areas associated with motivation, arousal, and the appetitive aspects of sexual behavior. mdpi.com This mechanism enhances the excitatory signals for sexual desire. cambridge.org

Clinical Efficacy Data in HSDD Treatment

The efficacy of bremelanotide for HSDD in premenopausal women was established in two identical Phase 3, randomized, double-blind, placebo-controlled trials known as the RECONNECT studies (studies 301 and 302). nih.govobgproject.com These studies evaluated the change from baseline to the end of the study in the Female Sexual Function Index-desire domain (FSFI-D) score and the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) item 13, which measures distress related to low sexual desire. obgproject.comnih.gov

In both trials, women treated with bremelanotide showed statistically significant improvements in sexual desire and a reduction in related distress compared to those who received a placebo. nih.govnih.gov

Table 1: Integrated Efficacy Results from RECONNECT Studies

Efficacy Endpoint Bremelanotide Change from Baseline Placebo Change from Baseline p-value
FSFI-Desire Domain Score 0.35 - <0.001

Data from integrated analyses of two Phase 3 trials. tandfonline.comnih.govnih.gov

A phase 2b dose-finding trial also demonstrated that bremelanotide led to dose-responsive improvements in desire, arousal, and associated distress, as well as an increase in the number of satisfying sexual events (SSEs) compared to placebo. nih.gov In this trial, the mean change in the number of SSEs per month was +0.7 for bremelanotide (1.25/1.75 mg doses) compared to +0.2 for placebo. mdpi.com

Long-term data from a 52-week open-label extension of the RECONNECT studies showed that the improvements in HSDD symptoms were sustained. nih.gov

Impact on Patient-Reported Outcomes and Quality of Life

HSDD can have a significant negative impact on a woman's quality of life, affecting physical and mental health, vitality, social functioning, and sense of femininity. nih.govnih.gov Clinical trials have shown that treatment with bremelanotide can lead to meaningful improvements in these areas from the patient's perspective.

Responder analyses from a phase 2b study were conducted to determine the minimal clinically important difference (MCID) for various patient-reported outcomes (PROs), confirming that the observed changes with bremelanotide were clinically meaningful to the patients. nih.gov

Exploration in Other Sexual Dysfunctions

The mechanism of action of bremelanotide has led to its investigation in other sexual dysfunctions beyond HSDD in premenopausal women.

Female Sexual Arousal Disorder (FSAD)

Some clinical trials have included premenopausal women with Female Sexual Arousal Disorder (FSAD), or a combination of HSDD and FSAD. palatin.comclinicaltrials.gov A phase 2b dose-finding study enrolled women with HSDD, FSAD, or both, and found that bremelanotide improved not only desire but also arousal. tandfonline.comnih.gov An earlier double-blind controlled trial from 2016 also evaluated the long-term efficacy of subcutaneous bremelanotide in premenopausal women with HSDD and/or FSAD. nih.gov Another study specifically aimed to explore the efficacy and safety of intranasal bremelanotide in women with FSAD. clinicaltrials.gov

Male Erectile Dysfunction (Historical and Current Research)

Bremelanotide, also known as PT-141, was initially investigated for male erectile dysfunction (ED). mensreproductivehealth.com Early clinical trials in the mid-2000s used an intranasal formulation and showed that it could improve erectile function, even in men who did not respond to phosphodiesterase-5 inhibitors (PDE5is) like sildenafil. mensreproductivehealth.com For instance, one randomized controlled trial found that 33.5% of men with sildenafil-failure ED had a positive clinical response to intranasal bremelanotide compared to 8.5% on placebo. mensreproductivehealth.com However, development of the intranasal formulation was halted due to concerns about increased blood pressure. wikipedia.org

More recent research has revisited the potential of bremelanotide for men with ED, often as an off-label use of the approved subcutaneous formulation. mensreproductivehealth.comoup.com One study reported that 91% of men using bremelanotide for various sexual dysfunctions experienced improvements in sexual function, with all of them noting improved erectile function. oup.com

As of mid-2024, a Phase 2 clinical study has been initiated to evaluate a co-formulation of bremelanotide and a PDE5 inhibitor, administered as a single injection, for men with ED who have not responded to PDE5i monotherapy. urologytimes.compalatin.com This approach is based on the belief that the different mechanisms of action of the two drugs could be synergistic. palatin.com

Table 2: Investigational Use of Bremelanotide in Male ED (Sildenafil Non-Responders)

Outcome Bremelanotide (10 mg intranasal) Placebo

Data from a randomized controlled trial in men with ED who did not respond to sildenafil. mensreproductivehealth.com

Emerging Research in Non-Sexual Function Indications

This compound's primary mechanism of action relevant to obesity and appetite is its agonist activity at the melanocortin 4 receptor (MC4R). patsnap.com The MC4R is a key component of the central nervous system's regulation of energy homeostasis, with its activation promoting satiety and its inhibition leading to increased food intake. palatin.comnih.gov Genetic variations that impair MC4R signaling are associated with early-onset obesity, highlighting this pathway as a significant target for anti-obesity therapeutics. palatin.comnih.gov Bremelanotide's action on this receptor has been a focal point of preclinical and clinical investigation. patsnap.comnih.gov

Preclinical studies have provided a foundation for the clinical investigation of bremelanotide in obesity. Research in animal models, including diet-induced obese rats, has demonstrated that melanocortin 4 receptor agonists can lead to synergistic effects on weight loss and glucose control when combined with other agents like GLP-1 receptor agonists. palatin.com These studies have shown that co-administration can result in increased weight loss and reduced food intake compared to monotherapy. palatin.com The preclinical data supported the progression to clinical trials in human subjects to explore these potential benefits. palatin.com

Building on preclinical findings, clinical trials have been initiated to evaluate this compound's efficacy in treating obesity, particularly in combination with other established anti-obesity medications like GLP-1/GIP (glucagon-like peptide-1/glucose-dependent insulinotropic polypeptide) receptor agonists. palatin.compalatin.com One such Phase 2 clinical study investigated the co-administration of bremelanotide with tirzepatide, a GLP-1/GIP agonist, in obese patients. palatin.comclinicaltrials.gov The rationale for this combination therapy is to potentially achieve greater weight loss at lower doses of each agent, which may also improve tolerability. palatin.com

A Phase 2, randomized, double-blind, placebo-controlled study (BMT-801) was completed to assess the safety and effectiveness of this combination. palatin.combiospace.com The trial enrolled 113 patients, with 96 being randomized. palatin.combiospace.com Topline results from this 8-week treatment study indicated that the combination therapy met its primary endpoint, demonstrating a statistically significant reduction in body weight compared to placebo. appliedclinicaltrialsonline.compalatin.com The co-administered group experienced a 4.4% weight reduction compared to a 1.6% reduction in the placebo group. appliedclinicaltrialsonline.compalatin.com Furthermore, a higher percentage of patients in the combination group achieved weight loss milestones of ≥5%, ≥6%, and ≥7% compared to those on tirzepatide alone, suggesting a synergistic effect. appliedclinicaltrialsonline.com An interesting finding from the study was that low-dose bremelanotide appeared to mitigate the rapid weight regain often seen after discontinuing GLP-1/GIP agonist treatment. palatin.com

Interactive Table: Phase 2 BMT-801 Study Results - Bremelanotide and Tirzepatide Co-administration

EndpointCo-administered GroupPlacebo Groupp-value
Percent Weight Loss 4.4%1.6%<0.0001
Patients Achieving ≥5% Weight Loss 40%Not reported for placebo<0.05
Patients Achieving ≥6% Weight Loss 27%Not reported for placeboNot specified
Patients Achieving ≥7% Weight Loss 19%Not reported for placeboNot specified

This compound has also been investigated for its potential therapeutic role in diabetic kidney disease. patsnap.compalatin.com A Phase IIb, multicenter, open-label, prospective study known as the BREAKOUT study (BMT-701) was conducted to assess the efficacy of bremelanotide in reducing urinary protein and preserving podocyte density and function in patients with Type 2 diabetic nephropathy. palatin.comprnewswire.comclinicaltrials.gov The study enrolled 16 patients who were administered bremelanotide in addition to their standard-of-care renin-angiotensin-aldosterone system (RAAS) inhibition therapy. palatin.compalatin.com

After a six-month treatment period, the results showed positive effects on several key markers of kidney function and health. palatin.com A significant portion of the patients who completed the treatment regimen demonstrated clinically meaningful improvements. palatin.compalatin.com These findings suggest that activation of melanocortin receptors by bremelanotide may have a protective effect on the kidneys in the context of diabetes. palatin.com

Interactive Table: Key Findings from the Phase IIb BREAKOUT Study in Diabetic Kidney Disease

OutcomePercentage of Patients with Improvement
>30% Reduction in Urine Protein to Creatinine Ratio (UP/Cr) 71%
Improved or Stabilized Estimated Glomerular Filtration Rate (eGFR) 71%
Increased Urinary Vascular Endothelial Growth Factor (VEGF) Levels 37.5%
Reduced Urinary Synaptopodin Losses 36%

Preliminary research has suggested that this compound may influence social cognition and have other effects on the central nervous system. patsnap.com These investigations are based on the understanding that melanocortin receptors, particularly MC4R, are expressed in brain regions that are important for social behaviors and cognitive functions. researchgate.netnih.gov Animal studies have indicated that bremelanotide may impact female sexual desire by activating presynaptic MC4Rs in the medial preoptic area of the hypothalamus, leading to an increased release of dopamine. researchgate.netnih.gov While the primary focus of this research has been on sexual function, it opens the door to exploring the broader effects of melanocortin receptor modulation on social and emotional processing. patsnap.com Studies in healthy male subjects have provided initial evidence that bremelanotide might influence social behavior and cognition, suggesting potential applications in neuropsychiatric conditions. patsnap.com

Historically, this compound was investigated for its potential utility in treating hemorrhagic shock and reperfusion injury. newdrugapprovals.orgnewdrugapprovals.org This line of research was based on the understanding that melanocortin receptor activation can modulate inflammation and limit ischemia. newdrugapprovals.orgnewdrugapprovals.org Reperfusion injury is a phenomenon where tissue damage occurs upon the restoration of blood flow to an ischemic area. nih.gov The development of bremelanotide for this indication was based on the hypothesis that its anti-inflammatory properties could be protective in such scenarios. google.com At one point, development for sexual dysfunction was temporarily discontinued (B1498344) to focus on its potential as a treatment for hemorrhagic shock. newdrugapprovals.org While this is not the current primary focus of its development, this historical context is an important part of the compound's scientific journey. newdrugapprovals.orgnewdrugapprovals.org

Regulatory Science and Post Marketing Research on Bremelanotide Acetate

FDA Approval Process and Regulatory Considerations

The path to market for bremelanotide (B69708) acetate (B1210297) involved a rigorous evaluation by the FDA, culminating in its approval for a specific indication, accompanied by mandates for continued safety and efficacy monitoring.

The New Drug Application (NDA) for bremelanotide was submitted to the FDA on March 23, 2018. regulations.gov The application sought approval for the treatment of acquired, generalized hypoactive sexual desire disorder (HSDD) in premenopausal women. regulations.govfda.gov The submission was based on a comprehensive data package, including findings from the pivotal Phase III RECONNECT studies (Studies 301 and 302). patsnap.comnih.gov These were two identical, 24-week, randomized, double-blind, placebo-controlled trials that evaluated the efficacy and safety of bremelanotide in 1,247 premenopausal women with HSDD. nih.govfda.gov

The co-primary efficacy endpoints in these trials were the change from baseline in the Female Sexual Function Index-Desire Domain (FSFI-D) score and the change from baseline in the Female Sexual Distress Scale-Desire/Arousal/Orgasm (FSDS-DAO) Item 13, which measures distress related to low desire. nih.govnih.gov The data from these trials demonstrated statistically significant improvements in sexual desire and reductions in associated distress for patients treated with bremelanotide compared to placebo. nih.govnih.gov After a major amendment was submitted in September 2018, the FDA's goal date for a decision was extended by three months. regulations.govfda.gov The FDA ultimately approved the NDA on June 21, 2019, making bremelanotide, marketed as Vyleesi, a first-in-class medication for this indication. regulations.govwikipedia.org

Upon approval, the FDA determined that standard post-marketing surveillance of spontaneous adverse event reports would be insufficient to identify potential unexpected serious risks. regulations.govfda.gov Consequently, under the authority of the Federal Food, Drug, and Cosmetic Act, the FDA mandated several post-marketing requirements (PMRs). regulations.govfda.gov

These requirements include:

A prospective, registry-based observational cohort study: This study is designed to compare pregnancy, maternal, fetal/neonatal, and infant outcomes in women exposed to bremelanotide during pregnancy against an unexposed cohort of pregnant women. regulations.gov To support this, an evaluation of the validity of using claims data to determine exposure to the drug is also required. regulations.gov

A clinical trial in lactating women: This trial is required to assess potential adverse effects in breastfed infants and to measure the concentration of bremelanotide in breast milk. regulations.govfda.gov

These studies are intended to provide critical data on the safety of bremelanotide in populations that were excluded from the pivotal pre-market trials. regulations.govfda.gov

Data Submission and Review

Independent Analyses of Clinical Trial Data

Following the publication of the RECONNECT trial results, independent researchers have conducted their own analyses of the data, leading to critiques and alternative interpretations of the findings.

An independent re-analysis of the Phase III trial data, published in the Journal of Sex Research, raised significant concerns about data reporting and transparency. nih.gov The critique alleged that the original publication by Kingsberg et al. failed to report on 72.72% of the outcomes listed in the trial protocols. nih.gov Instead, the publication reported on 15 secondary measures that were not pre-specified in the protocols. nih.gov This analysis also pointed out that the reporting did not align with CONSORT (Consolidated Standards of Reporting Trials) standards and that the validity of the efficacy measures used was questionable for women with HSDD. nih.govtandfonline.com

Further critiques highlighted that the statistical benefits of bremelanotide were modest and were observed in outcomes for which there is limited evidence of validity. tandfonline.com The issue of post-hoc switching of primary and secondary outcomes was also raised as a concern, noting that such changes can be difficult to detect during peer review but can be identified by comparing published articles to publicly available trial protocols. taylorandfrancisgroup.com

The same independent meta-analysis that critiqued the methodology also presented a different view of the treatment's utility. nih.gov While the re-analysis found similar modest benefits in efficacy to the original report, it highlighted two key findings not included in the initial publication. nih.gov First, study discontinuation due to adverse events was substantially higher in the bremelanotide group compared to the placebo group. nih.govnews-medical.net Second, a measure of patient preference—defined as completing the 24-week trial and then choosing to enter the 52-week open-label extension study—appeared to favor the placebo. nih.govnews-medical.net Specifically, 87% of placebo recipients who completed the core study elected to continue, compared to 70% of those who received bremelanotide. nih.gov This led the author of the critique to suggest that, in aggregate, participants preferred taking the placebo. nih.govnews-medical.net

In contrast, the original investigators maintained that bremelanotide was associated with statistically significant and clinically meaningful improvements in desire and distress across various subgroups, including different age and Body Mass Index (BMI) categories. nih.govoup.com They also noted that in the open-label extension phase, patients who had previously been on placebo experienced treatment benefits that mirrored the bremelanotide-treated patients once they switched to the active drug. nih.gov

Methodological Critiques and Data Reporting Concerns

Real-World Effectiveness and Safety Studies

The generation of real-world evidence is a crucial component of understanding a drug's performance outside the controlled environment of clinical trials. For bremelanotide, this process is ongoing. The FDA's mandated post-marketing studies on pregnancy and lactation are a formal part of this. regulations.govfda.gov

Additionally, other studies are contributing to the body of knowledge. A study using functional magnetic resonance imaging (fMRI) was conducted to better understand the drug's mechanism of action on brain processing in women with HSDD. palatin.com This research found that bremelanotide enhanced sexual brain processing and significantly increased sexual desire for up to 24 hours after administration compared to placebo. palatin.com

As bremelanotide continues to be available, real-world data will be essential for comparing its effectiveness and safety against other treatments and for refining its position within therapeutic algorithms. patsnap.com The long-term safety profile will be further clarified through these ongoing observational studies and the analysis of pharmacovigilance data. nih.govpatsnap.com

Data from Clinical Trials

Below are tables summarizing key efficacy endpoints from the integrated analysis of the two Phase III RECONNECT studies.

Table 1: Change in Female Sexual Function Index Desire Domain (FSFI-D) Score

GroupBaseline Mean (SD)Change from Baseline at 24 Weeks (LSM)Placebo-Subtracted DifferenceP-value
Bremelanotide1.9 (0.7)0.80.35<.001
Placebo1.9 (0.7)0.4--
Data derived from integrated analysis of RECONNECT Studies 301 and 302. nih.gov

Table 2: Change in Female Sexual Distress Scale (FSDS-DAO) Item 13 Score

GroupBaseline Mean (SD)Change from Baseline at 24 Weeks (LSM)Placebo-Subtracted DifferenceP-value
Bremelanotide3.9 (0.9)-1.1-0.33<.001
Placebo3.9 (0.9)-0.8--
Data derived from integrated analysis of RECONNECT Studies 301 and 302. nih.gov

Comparison with Other Approved Therapies for HSDD

The landscape of pharmacotherapy for Hypoactive Sexual Desire Disorder (HSDD) in premenopausal women primarily involves two approved treatments: bremelanotide acetate and flibanserin (B1672775). nih.govcambridge.org These agents offer distinct approaches to treatment, differing fundamentally in their mechanisms of action, administration, and clinical efficacy profiles as demonstrated in various research studies. drugs.comsemanticscholar.org As of late 2019, no head-to-head comparative trials had been conducted between the two. psychopharmacologyinstitute.com

Mechanism of Action

The therapeutic pathways of bremelanotide and flibanserin are distinct. Bremelanotide is a melanocortin receptor agonist. patsnap.comnih.gov Its mechanism is not fully understood but is thought to involve the activation of melanocortin 4 receptors (MC4R) in the central nervous system, particularly in the medial preoptic area of the hypothalamus. cambridge.orgnih.gov This activation is believed to modulate key excitatory pathways involved in sexual response, potentially by stimulating the release of dopamine (B1211576), a neurotransmitter associated with reward and motivation. cambridge.orgpatsnap.com This action targets the excitatory signals in the brain's sexual response system. cambridge.org

In contrast, flibanserin is a postsynaptic 5-HT1A receptor agonist and 5-HT2A receptor antagonist. drugs.comsemanticscholar.org It works on serotonergic pathways in the brain. By acting as an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor, flibanserin is thought to decrease serotonin (B10506) levels while increasing levels of dopamine and norepinephrine (B1679862) in the brain. cambridge.orgbmj.com This dual action is hypothesized to correct an imbalance of neurotransmitters that regulate sexual desire. uhhospitals.org

FeatureThis compoundFlibanserin
Drug ClassMelanocortin Receptor Agonist drugs.comnih.gov5-HT1A Agonist & 5-HT2A Antagonist drugs.com
Primary TargetMelanocortin 4 Receptor (MC4R) cambridge.orgpatsnap.comSerotonin Receptors (5-HT1A, 5-HT2A) semanticscholar.org
Proposed Neurological EffectIncreases dopamine release, enhancing excitatory pathways. cambridge.orgnih.govDecreases serotonin while increasing dopamine and norepinephrine. bmj.com

Research Findings and Efficacy

Clinical trial data for both bremelanotide and flibanserin have shown statistically significant, albeit modest, improvements in key efficacy endpoints compared to placebo. researchgate.netnih.gov The primary measures used in these trials include the Female Sexual Function Index desire domain (FSFI-d), the number of satisfying sexual events (SSEs), and the Female Sexual Distress Scale–Desire/Arousal/Orgasm (FSDS-DAO) score. bmj.comnih.gov

In the RECONNECT phase 3 trials for bremelanotide, treated women showed statistically significant increases in sexual desire and significant reductions in the distress associated with low desire when compared with a placebo group. obgproject.comdrugs.com For instance, integrated data from two studies showed a mean change from baseline in the FSFI-d score of +0.35 for bremelanotide versus placebo (p<0.001) and a change in the FSDS-DAO score of -0.33 (p<0.001). nih.gov However, some analyses of the trial data have pointed out that bremelanotide did not lead to a significant increase in the number of enjoyable sexual experiences. researchgate.netnih.gov

Clinical trials for flibanserin also demonstrated improvements. Pooled data from multiple studies indicated that flibanserin resulted in a mean increase of 0.49 satisfying sexual events per month compared to placebo. researchgate.net The treatment also showed statistically significant improvements in the FSFI desire score and reductions in distress. bmj.com One analysis noted that about 10 percent more patients treated with flibanserin reported meaningful improvements in SSEs, desire, or distress compared to those who received a placebo. drugs.com

Efficacy EndpointThis compound (vs. Placebo)Flibanserin (vs. Placebo)
Satisfying Sexual Events (SSEs)Mean change of +0.7 events/month (vs. +0.2 for placebo, p=0.0180) in one study. nih.gov Some analyses report no significant increase. researchgate.netresearchgate.netMean increase of ~0.5 additional SSEs per month. researchgate.net
Female Sexual Function Index (FSFI) - DesireStatistically significant increase (p<0.001). obgproject.comStatistically significant increase. bmj.com
Female Sexual Distress Scale (FSDS-DAO)Statistically significant reduction in distress (p<0.001). obgproject.comStatistically significant reduction in distress. semanticscholar.org
Patient-Reported Responder Rate~25% of treated women had an increased desire score vs. ~17% on placebo. drugs.com46-55% of treated premenopausal women were responders vs. 34-44% on placebo. researchgate.net

Other approved therapies for HSDD include off-label considerations such as bupropion (B1668061) and testosterone, though bremelanotide and flibanserin are the only two specifically approved by the FDA for this indication in premenopausal women. nih.govnih.gov

Future Directions and Research Gaps for Bremelanotide Acetate

Further Elucidation of Neurobiological Mechanisms

While it is understood that bremelanotide (B69708) acetate (B1210297) is a melanocortin receptor agonist, the precise downstream effects on neural circuits and neurotransmitter systems that modulate sexual desire are not fully known. drugbank.compatsnap.com Preclinical studies suggest that it may activate presynaptic melanocortin 4 receptors (MC4R) in the medial preoptic area of the hypothalamus, leading to an increase in dopamine (B1211576) release, a key neurotransmitter in sexual motivation. researchgate.net However, the complete picture of its in-vivo effects in humans remains to be fully elucidated.

Advanced Neuroimaging Studies

To date, functional neuroimaging studies in individuals with HSDD have revealed altered blood flow in brain regions associated with sexual desire. nih.gov Future research employing advanced neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), is crucial. These studies could map the specific brain regions and neural networks that are modulated by bremelanotide acetate during sexual cue processing. Investigating the compound's effects on sexual brain processing will enhance the understanding of the neurological basis of sexual desire and arousal. Such research would provide invaluable insights into its mechanism of action and could help in identifying objective biomarkers of treatment response.

Detailed Neurotransmitter Profiling in Vivo

The current understanding is that bremelanotide likely influences key neurotransmitter systems, including dopamine and serotonin (B10506), which are implicated in sexual desire and inhibition. patsnap.comresearchgate.net However, direct, in-vivo measurement of these neurotransmitter dynamics in humans following bremelanotide administration is a critical research gap. Future studies should aim to conduct detailed neurotransmitter profiling to quantify the changes in levels of dopamine, norepinephrine (B1679862), and serotonin in relevant brain regions. This could be achieved through advanced techniques like magnetic resonance spectroscopy or by analyzing cerebrospinal fluid. Such data would provide a more granular understanding of how bremelanotide restores a healthy balance between excitatory and inhibitory signals in the brain to improve symptoms of HSDD. nih.gov

Expansion of Patient Populations

The initial clinical trials and subsequent approval of this compound have focused on premenopausal women with acquired, generalized HSDD. patsnap.commayoclinic.org To broaden its therapeutic utility, it is imperative to investigate its efficacy and safety in other patient populations who experience distressing low sexual desire.

Efficacy and Safety in Postmenopausal Women

A significant gap in the current body of research is the lack of data on this compound in postmenopausal women. nih.gov HSDD is also prevalent in this demographic, with one survey indicating that 12.3% of women aged 45–64 experience the condition. nih.gov Clinical trials specifically designed to evaluate the efficacy and safety of bremelanotide in postmenopausal women are a clear and necessary next step. These studies should assess not only the impact on sexual desire and related distress but also any potential interactions with hormonal therapies commonly used by this population.

This compound Use in Women with Psychiatric Comorbidities or Other Medications

Current clinical data on the use of bremelanotide in women with psychiatric comorbidities, such as depression or anxiety, who are taking psychotropic medications, is limited. nih.gov Given the high prevalence of these conditions and the known effects of some medications (like SSRIs) on sexual function, this is a critical area for investigation. Future research should include controlled studies to evaluate the safety and efficacy of bremelanotide in these populations. It is also important to understand potential drug interactions, as bremelanotide may slow gastric emptying, potentially affecting the absorption of other oral medications. medscape.comrxlist.com

Efficacy and Safety in Diverse Racial and Ethnic Populations

The pivotal RECONNECT studies for bremelanotide primarily included a majority of white (85.6%) and non-Hispanic participants. researchgate.netnih.gov This highlights a significant need for further clinical data to establish the efficacy and safety of bremelanotide in more diverse racial and ethnic populations. nih.gov Future clinical trials must prioritize the recruitment of a representative sample of participants from various racial and ethnic backgrounds to ensure that the findings are generalizable and to identify any potential differences in response or side effect profiles.

Optimization of Therapeutic Strategies

The therapeutic potential of this compound may be further optimized through the exploration of combination therapies and alternative delivery methods. Research in these areas aims to improve efficacy, reduce the incidence of side effects, and enhance patient convenience and adherence.

Combination Therapies for Enhanced Efficacy or Reduced Side Effects

The exploration of combination therapies involving this compound is a promising area of research. By pairing it with other pharmacological agents, it may be possible to achieve synergistic effects, leading to improved treatment outcomes or a reduction in adverse effects.

One area of active investigation is for the treatment of obesity. A Phase II clinical trial is currently assessing the co-administration of bremelanotide with tirzepatide, a dual incretin (B1656795) receptor agonist, for this purpose. patsnap.com The rationale for this combination lies in targeting different pathways involved in appetite and energy balance. patsnap.com Conceptually, combining bremelanotide with agents like GLP-1 receptor agonists (such as liraglutide (B1674861) and semaglutide) or lipase (B570770) inhibitors (like orlistat) could lead to enhanced weight loss effects. patsnap.com

For its primary indication, hypoactive sexual desire disorder (HSDD), combination strategies are also being considered. While bremelanotide addresses the central mechanism of desire, other therapies could target complementary physiological or psychological aspects of sexual function.

Investigation of Alternative Administration Routes

Currently administered via subcutaneous injection, research into alternative, less invasive delivery routes for this compound is ongoing. wikipedia.orgdrugs.com The goal is to improve patient comfort and convenience, which could, in turn, improve adherence to the therapy.

An exploratory Phase I trial has investigated an intranasal formulation of bremelanotide. patsnap.com While this route resulted in a higher maximum concentration (Cmax) compared to the subcutaneous injection, development of this formulation was previously halted due to concerns about increased blood pressure observed in clinical trial subjects. patsnap.comwikipedia.org Despite this setback, compounded intranasal formulations are reportedly available, suggesting continued interest in this route. enavvi.com

Furthermore, a patent application has described pharmaceutical compositions designed for topical, transdermal, or transmucosal delivery of bremelanotide. google.com These formulations often include penetration enhancers to facilitate drug absorption through the skin or mucous membranes. google.com The development of methods like mucoadhesive patches for transmucosal delivery is being explored to provide a non-injectable option. google.com

Administration Route Research Phase/Status Key Findings/Rationale
Subcutaneous Injection Approved Current standard administration route. wikipedia.org
Intranasal Exploratory Phase I / Development Halted Resulted in higher Cmax but was associated with increased blood pressure. patsnap.comwikipedia.org
Topical/Transdermal Pre-clinical/Patent Stage Formulations with penetration enhancers proposed to bypass injection. google.com
Transmucosal (e.g., Patch) Pre-clinical/Patent Stage Mucoadhesive patches being investigated for non-invasive delivery. google.com

Long-Term Outcomes and Impact on Quality of Life

The long-term efficacy and impact of this compound on quality of life are crucial aspects of its therapeutic profile. For its approved use in HSDD, the pivotal RECONNECT studies included a 52-week open-label extension phase. patsnap.com These long-term follow-ups confirmed the sustained benefits in improving sexual desire and reducing the associated distress. patsnap.comgenxlongevity.co.za The on-demand nature of the treatment is designed to align with the lifestyle of premenopausal women, potentially improving patient satisfaction. patsnap.com

While the long-term data for HSDD is established, there is a significant research gap concerning the long-term effects for other potential indications. patsnap.com For instance, dedicated studies examining the long-term impact on weight reduction, energy balance, and metabolic improvements in individuals with obesity are currently lacking. patsnap.com Future research will need to address these gaps to fully understand the long-term utility of bremelanotide in these new therapeutic areas. leblancheath.com

Personalized Medicine Approaches and Biomarker Identification

The future of this compound therapy may involve a shift towards personalized medicine, tailoring treatment to individuals most likely to respond favorably. This approach relies on the identification of specific biomarkers. patsnap.com Research is needed to explore pharmacogenomic markers that could predict a patient's response to bremelanotide or their susceptibility to side effects. patsnap.com

Identifying patient subgroups that respond best to the treatment could optimize clinical outcomes. patsnap.com The melanocortin 4 receptor (MC4R), a primary target of bremelanotide, is a key area of interest for biomarker research. wikipedia.org For example, common genetic variants near the MC4R gene have been associated with obesity and insulin (B600854) resistance. wikipedia.org It is conceivable that variations in this receptor or its signaling pathways could influence treatment efficacy for both HSDD and other conditions like obesity. MC4R has been suggested to have potential clinical utility as a biomarker for predicting individual susceptibility to drug-induced weight gain. wikipedia.org

New Therapeutic Applications Based on Melanocortin System Modulation

The mechanism of action of bremelanotide, as an agonist of melanocortin receptors, opens up a wide range of potential new therapeutic applications beyond HSDD. patsnap.comselleckchem.com Its ability to modulate the melanocortin system, particularly the MC4R, is central to these exploratory efforts. patsnap.compatsnap.com

Potential new applications currently under investigation or consideration include:

Obesity: As a melanocortin receptor agonist, bremelanotide can influence appetite and energy homeostasis. patsnap.com Early-phase studies have shown it can lead to a modest reduction in caloric intake and body weight. patsnap.com

Female Sexual Arousal Disorder (FSAD): Research has indicated potential benefits for women with FSAD, which is distinct from HSDD. patsnap.comgenxlongevity.co.za

Erectile Dysfunction (ED): Early research showed that bremelanotide can have a significant effect on men with erectile dysfunction. genxlongevity.co.za

Other Conditions: Exploratory studies have also considered bremelanotide for conditions such as diabetic kidney disease and its effects on social cognition, highlighting its versatile pharmacological activity. patsnap.com

Potential Application Relevant Melanocortin Receptor(s) Rationale/Supporting Evidence
Obesity MC4R patsnap.comActivation of MC4R can modulate appetite and energy intake. patsnap.com
Female Sexual Arousal Disorder (FSAD) MC3R, MC4R leblancheath.comInfluences neural pathways involved in sexual arousal. genxlongevity.co.zaleblancheath.com
Erectile Dysfunction (ED) MC4R genxlongevity.co.zaStudies have shown significant results in men with ED. genxlongevity.co.za
Diabetic Kidney Disease Not specifiedMentioned as an area of exploratory study. patsnap.com
Social Cognition Not specifiedMentioned as an area of exploratory study. patsnap.com

Continued research into the modulation of the melanocortin system will be essential to clarify and potentially expand the therapeutic applications of this compound. patsnap.com

Q & A

Q. What are the key chemical and pharmacological properties of Bremelanotide Acetate relevant to experimental design?

this compound is a synthetic heptapeptide (C₅₂H₇₂N₁₄O₁₂; MW 1085.22) acting as a melanocortin receptor (MCR) agonist, primarily targeting MC3R and MC4R . Its structural similarity to α-MSH underpins its receptor activation mechanism. Researchers should note its solubility (35 mg/mL in DMSO) and storage requirements: lyophilized powder at -25°C to -15°C (3-year stability) and reconstituted solutions at -85°C to -65°C (2-year stability) to avoid degradation .

Q. How should researchers optimize dosing protocols for in vivo studies?

Preclinical studies in rodents use subcutaneous injections at 50–200 µg/kg, administered 5–45 minutes before behavioral assays to align with its short half-life (~2.7 hours) . Dose optimization should account for transient blood pressure increases (peak at 15 minutes post-injection) and heart rate reductions observed in clinical trials . Saline is the standard vehicle, with controls matched for injection volume .

Q. What in vitro models are appropriate for studying Bremelanotide’s receptor specificity?

Use MC3R- or MC4R-transfected cell lines (e.g., HEK293) to assess receptor activation via cAMP assays or calcium flux measurements. Compare dose-response curves with endogenous ligands (e.g., α-MSH) to quantify potency (EC₅₀). Evidence shows Bremelanotide has higher affinity for MC4R than MC3R, but cross-reactivity with MC1R (linked to hyperpigmentation) requires careful interpretation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported molecular weights (e.g., 1025.2 vs. 1085.22)?

Discrepancies arise from salt forms: the free base (MW 1025.2; CAS 189691-06-3) vs. acetate salt (MW 1085.22; CAS 1607799-13-2) . Researchers must verify the compound’s salt form using analytical methods (HPLC, mass spectrometry) and adjust molar calculations accordingly. Contamination with acetate (≤15% by HPLC) should be quantified to ensure batch consistency .

Q. What experimental strategies mitigate Bremelanotide’s short half-life in pharmacokinetic studies?

Frequent sampling within the first 4 hours post-administration is critical due to rapid clearance (6.5 L/hr in humans). In rodents, use telemetry for real-time hemodynamic monitoring . For sustained effects, consider co-administering protease inhibitors or developing slow-release formulations (e.g., PEGylated analogs) to extend bioavailability .

Q. How can transcriptomic data (e.g., SAGE-Seq) be integrated with Bremelanotide studies to elucidate downstream pathways?

Pair Bremelanotide treatment with SAGE-Seq to identify differentially expressed genes in brain regions like the hypothalamus (e.g., dopamine-related pathways). Use pathway enrichment analysis (e.g., Gene Ontology) to prioritize targets linked to sexual behavior or appetite regulation, noting that SAGE-Seq detects 3× more significant pathways than traditional methods . Normalize data to vehicle controls and include time-matched samples to account for transient gene expression changes .

Q. What methodologies address conflicting clinical and preclinical data on Bremelanotide’s cardiovascular effects?

While clinical trials report transient blood pressure spikes (<15 minutes), preclinical models may overlook species-specific receptor distributions. Use ambulatory BP monitoring in conscious, freely moving animals to mimic human trial conditions . For mechanistic studies, knockout models (e.g., MC4R⁻/⁻ mice) can isolate cardiovascular effects from central MCR activation .

Methodological Best Practices

  • Purity Validation : Confirm peptide purity (≥98% by HPLC) and acetate content (≤15%) to avoid batch variability .
  • Behavioral Assays : Use standardized tests (e.g., lordosis in rodents) with blinded scoring to reduce bias in sexual behavior studies .
  • Ethical Compliance : Adhere to institutional guidelines for handling synthetic peptides, including PPE (lab coats, gloves) and disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.